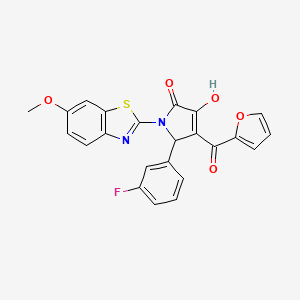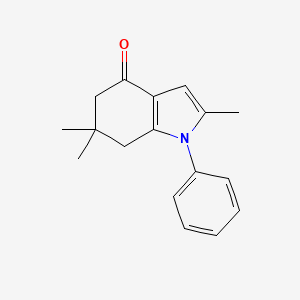
2,3-Bis(4-methylpiperidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methylpiperidin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the quinoxaline core in this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methylpiperidin-1-yl)quinoxaline typically involves the condensation of 2,3-dichloroquinoxaline with 4-methylpiperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the quinoxaline ring are replaced by the 4-methylpiperidine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methylpiperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(4-methylpiperidin-1-yl)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: It is used in the development of organic semiconductors and optoelectronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methylpiperidin-1-yl)quinoxaline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its potent antimicrobial activity.
2,3-Dimethylquinoxaline: Used in the synthesis of various bioactive molecules.
2,3-Dichloroquinoxaline: A precursor in the synthesis of other quinoxaline derivatives.
Uniqueness
2,3-Bis(4-methylpiperidin-1-yl)quinoxaline is unique due to the presence of 4-methylpiperidine groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H28N4 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,3-bis(4-methylpiperidin-1-yl)quinoxaline |
InChI |
InChI=1S/C20H28N4/c1-15-7-11-23(12-8-15)19-20(24-13-9-16(2)10-14-24)22-18-6-4-3-5-17(18)21-19/h3-6,15-16H,7-14H2,1-2H3 |
InChI Key |
LQKPFMYVBYADTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCC(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136914.png)

![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12136926.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136930.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B12136933.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136934.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136946.png)

![4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12136955.png)
![3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12136961.png)
![4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide](/img/structure/B12136964.png)


![4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136985.png)
